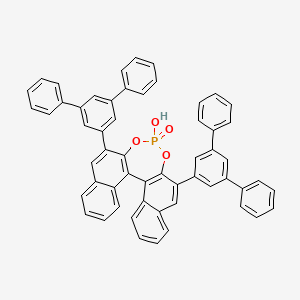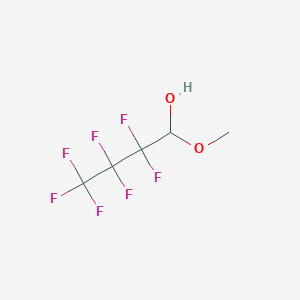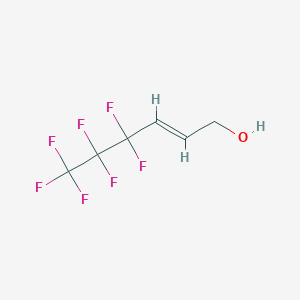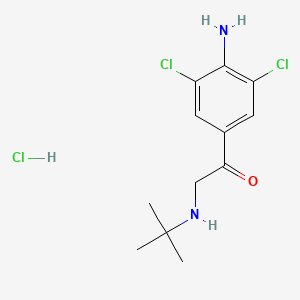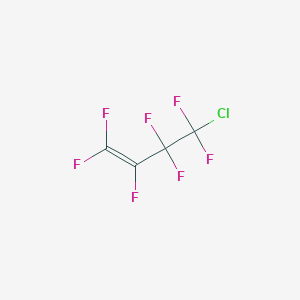
4-Chloroheptafluorobut-1-ene
Übersicht
Beschreibung
4-Chloroheptafluorobut-1-ene is a fluorinated organic compound with the molecular formula C4ClF7 and a molecular weight of 216.485 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various industrial applications due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
4-Chloroheptafluorobut-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroheptafluorobut-1-ene typically involves the fluorination of chlorinated butenes. One common method is the reaction of chlorobutene with a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced fluorination techniques and catalysts is common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloroheptafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different fluorinated derivatives.
Addition Reactions: The double bond in the compound allows for addition reactions with various reagents, such as hydrogen halides and halogens.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-). These reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Reagents such as hydrogen chloride (HCl) and bromine (Br2) are used in addition reactions.
Major Products Formed
Substitution Reactions: Products include various fluorinated butenes with different substituents replacing the chlorine atom.
Addition Reactions: Major products include dihalogenated butenes and other halogenated derivatives.
Wirkmechanismus
The mechanism of action of 4-Chloroheptafluorobut-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,3,3,4,4-Heptafluorobut-1-ene: Similar in structure but lacks the chlorine atom.
Hexafluorobut-2-yne: Contains a triple bond instead of a double bond.
Trifluorobutene: Contains fewer fluorine atoms and different reactivity.
Uniqueness
4-Chloroheptafluorobut-1-ene is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
4-chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF7/c5-4(11,12)3(9,10)1(6)2(7)8 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARHFRMJZTZXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)Cl)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500730 | |
| Record name | 4-Chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378-81-4, 89551-62-2 | |
| Record name | 4-Chloro-1,1,2,3,3,4,4-heptafluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,1,2,3,3,4,4-heptafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



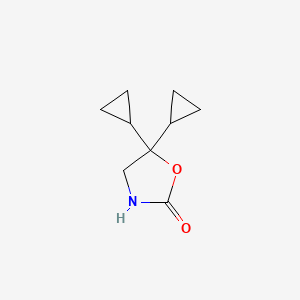

![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid](/img/structure/B6593087.png)
![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)
